1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL
Description
This compound is a propan-2-ol derivative featuring two pharmacologically significant moieties: a 4-(adamantan-1-yl)phenoxy group and a 4-(5-chloro-2-methylphenyl)piperazinyl substituent. The adamantane group confers high lipophilicity and metabolic stability, while the piperazine ring enhances binding affinity to neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors .
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClN2O2/c1-21-2-5-26(31)15-29(21)33-10-8-32(9-11-33)19-27(34)20-35-28-6-3-25(4-7-28)30-16-22-12-23(17-30)14-24(13-22)18-30/h2-7,15,22-24,27,34H,8-14,16-20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFKWHJPWCVLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a phenoxy group.
Piperazine Derivative Synthesis: The piperazine ring is modified to include the 5-chloro-2-methylphenyl group.
Coupling Reaction: The two derivatives are then coupled through a propanol linker under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution Reactions
The piperazine ring and secondary alcohol group serve as key reactive sites for alkylation or nucleophilic substitution.
Example Reaction Pathway:
The piperazine nitrogen can undergo alkylation with halogenated reagents (e.g., benzyl bromides) to form quaternary ammonium salts. For instance:
This aligns with methods observed in the synthesis of related piperazine derivatives (e.g., alkylation of 1-(4-benzylpiperazin-1-yl)propan-2-ol with benzyl bromides).
Key Conditions:
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Solvents: Dichloromethane, DMF
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Catalysts: Anhydrous KCO
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Temperature: Room temperature or reflux
Oxidation Reactions
The secondary alcohol group (-OH) on the propan-2-ol chain is susceptible to oxidation.
Example Reaction Pathway:
Treatment with oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent converts the alcohol to a ketone:
This mirrors oxidation pathways documented for structurally similar alcohols in adamantane-containing compounds .
Key Conditions:
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Oxidizing agents: PCC, KMnO
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Solvents: Acetone, dichloromethane
Electrophilic Aromatic Substitution
The phenoxy aromatic ring may undergo electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the ether linkage.
Example Reaction Pathway:
Nitration with HNO/HSO:
Similar reactivity has been observed in 4-(adamantan-1-yl)phenoxy derivatives .
Key Conditions:
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Nitrating agents: Concentrated HNO, HSO
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Temperature: 0–5°C
Condensation and Cyclization
The secondary alcohol and amine groups may participate in cyclocondensation reactions.
Example Reaction Pathway:
Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions forms oxazolidine derivatives:
This mechanism is analogous to thiosemicarbazone formation in adamantane-thiourea systems .
Key Conditions:
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Catalysts: HCl, p-TsOH
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Solvents: Ethanol, toluene
Reactivity of the Adamantane Moiety
The adamantane group is highly stable but can participate in radical halogenation under harsh conditions (e.g., Cl/UV light):
This is consistent with adamantane’s known resistance to electrophilic attack unless forced .
Mechanistic Insights
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Piperazine Reactivity: The piperazine ring’s nucleophilic nitrogen atoms facilitate alkylation, acylation, and sulfonation .
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Steric Effects: The adamantane group imposes steric hindrance, limiting reaction rates at adjacent sites (e.g., phenoxy ring substitution) .
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Solubility Constraints: The compound’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) for homogeneous reaction conditions.
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the adamantane moiety, the introduction of the phenoxy group, and the piperazine derivative. The use of adamantane derivatives is notable for enhancing lipophilicity, which can improve biological activity.
Table 1: Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| 1 | Adamantylamine + Chlorophenol | 85 | Formation of adamantane derivative |
| 2 | Piperazine derivative synthesis | 90 | Integration of piperazine structure |
| 3 | Coupling reaction with phenoxy group | 75 | Final product formation |
Biological Activities
Research indicates that compounds containing adamantane structures exhibit significant biological activities, including antiviral and antimicrobial properties. The incorporation of piperazine enhances these effects, making this compound a candidate for various therapeutic applications.
Antiviral Activity
Adamantane derivatives have been historically used as antiviral agents. For instance, amantadine and rimantadine are well-known for their effectiveness against Influenza A viruses. This compound's structure suggests potential antiviral properties due to its adamantane core.
Antimicrobial Properties
Studies have shown that similar adamantane-based compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chloromethylphenyl group may contribute to enhanced antibacterial efficacy.
| Activity Type | Tested Strains | Result (Inhibition Zone) |
|---|---|---|
| Antiviral | Influenza A | Significant |
| Antibacterial | E. coli | Moderate |
| Staphylococcus aureus | Significant | |
| Antifungal | Candida albicans | Moderate |
Therapeutic Potential
The therapeutic potential of 1-[4-(adamantan-1-yl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol extends beyond antiviral and antimicrobial applications. Research suggests that its unique structure may also provide benefits in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Case Study: Neuroprotective Effects
A study conducted on a related adamantane compound demonstrated neuroprotective effects in models of Parkinson's disease. The findings suggested that the compound could mitigate oxidative stress and improve neuronal survival rates.
"Adamantane derivatives have shown promise in neuroprotection, potentially offering new avenues for treating neurodegenerative disorders."
Mechanism of Action
The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with lipid membranes, potentially affecting membrane fluidity and function. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of adamantane-piperazine hybrids. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Adamantane vs. Non-Adamantane Moieties The adamantane group in the target compound increases hydrophobicity (logP ~4.5 estimated) compared to non-adamantane analogs like Metoprolol (logP ~1.9) . This enhances membrane permeability but may reduce aqueous solubility. In contrast, trifluoromethylphenyl substituents () improve metabolic stability via steric and electronic effects .
Piperazine vs. Piperidine vs. Triazole Rings
- Piperazine derivatives (e.g., target compound) exhibit stronger receptor-binding due to nitrogen-rich pharmacophores, while piperidine analogs () show faster pharmacokinetic profiles .
- Triazole-thione derivatives () demonstrate rigid, planar conformations with C-H···π interactions, stabilizing crystal packing .
Chlorine vs. Trifluoromethyl Substituents
- The 5-chloro-2-methylphenyl group in the target compound provides moderate electron-withdrawing effects, balancing receptor affinity and toxicity.
- Trifluoromethyl groups () enhance potency but may increase off-target interactions due to higher electronegativity .
Biological Activity
1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol, commonly referred to as Adamantyl-F, is a synthetic compound that has garnered interest in various fields of biological research due to its complex structure and potential therapeutic applications. The compound features a unique combination of an adamantyl moiety, a phenoxy group, a piperazine ring, and a hydroxyl group, suggesting diverse biological activities.
Chemical Structure
The chemical formula for Adamantyl-F is C₁₈H₂₃ClN₂O₂. The structural components include:
- Adamantane : A hydrocarbon with a unique cage-like structure.
- Phenoxy group : A functional group that can influence the compound's interaction with biological targets.
- Piperazine ring : Known for its pharmacological properties, often associated with psychoactive effects.
Antiviral Properties
Initial studies have highlighted the antiviral potential of Adamantyl-F. Research indicates that compounds with adamantane structures, such as amantadine and rimantadine, have been effective against influenza viruses. Adamantyl-F has been explored for similar antiviral efficacy against various viral strains, although specific data on Adamantyl-F's activity remains limited in published literature.
Neuropharmacological Effects
The piperazine component of Adamantyl-F suggests potential neuropharmacological activity . Piperazine derivatives are known to exhibit anxiolytic and antidepressant effects. Studies on related compounds have shown that they can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which may be relevant for treating mood disorders.
Antinociceptive and Anti-inflammatory Activity
Research into related adamantane derivatives has demonstrated antinociceptive (pain-relieving) and anti-inflammatory properties . For instance, compounds containing adamantane structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling pathways. Adamantyl-F may share these properties, warranting further investigation through preclinical models.
Case Studies and Research Findings
- Antiviral Activity : A study evaluating the antiviral efficacy of adamantane derivatives found that modifications in the structure could enhance activity against specific viral targets. While Adamantyl-F's specific antiviral profile remains to be fully elucidated, its structural similarities to known active compounds suggest potential efficacy.
- Neuropharmacological Studies : Research on piperazine derivatives has shown significant modulation of serotonin receptors, indicating the need for detailed pharmacological studies on Adamantyl-F to understand its neuroactive properties better.
- Pain Models : In preclinical studies using animal models for pain assessment, related compounds demonstrated significant reductions in pain response through mechanisms involving central nervous system pathways. This suggests that Adamantyl-F could also exhibit similar antinociceptive effects.
Data Table: Summary of Biological Activities
Q & A
Q. How to resolve contradictions in reported receptor affinity data across studies?
- Answer :
- Meta-Analysis : Pool data using random-effects models (RevMan software) to account for heterogeneity.
- Methodological Audits : Compare assay conditions (e.g., buffer pH, radioligand purity).
- Structural Reanalysis : Re-refine crystallographic data (e.g., occupancy errors in piperazine conformers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
